molecular formula C16H13BrN2O B5062933 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one

Cat. No. B5062933
M. Wt: 329.19 g/mol
InChI Key: RTKZNZKFVZINLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, also known as BBMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BBMI is a small molecule that has been shown to possess potent anticancer activity against a variety of cancer cell lines.

Mechanism of Action

The exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one targets multiple signaling pathways involved in cancer cell growth and survival. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anticancer activity. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of proteins involved in cell cycle regulation, which may contribute to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in cancer therapy. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory activity, which may contribute to its anticancer activity. In addition, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.

Advantages and Limitations for Lab Experiments

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one is also stable in aqueous solutions, which makes it easy to handle in lab experiments. However, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has several limitations, including its low solubility in water and its poor pharmacokinetic properties, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. One area of research is to improve the pharmacokinetic properties of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one, such as its bioavailability and half-life, to increase its effectiveness in vivo. Another area of research is to investigate the synergistic effects of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one with other anticancer agents, such as chemotherapy drugs and targeted therapies. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one and to identify its molecular targets in cancer cells.

Synthesis Methods

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process. The first step involves the synthesis of 2-bromobenzylamine, which is then reacted with indole-2,3-dione to obtain 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one. The purity of the synthesized 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one can be improved through recrystallization and chromatographic techniques.

Scientific Research Applications

3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been extensively studied for its anticancer activity. In vitro studies have shown that 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one inhibits the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-14-7-3-1-5-11(14)9-18-10-13-12-6-2-4-8-15(12)19-16(13)20/h1-8,10,19-20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKZNZKFVZINLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=CC2=C(NC3=CC=CC=C32)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-bromophenyl)methyliminomethyl]-1H-indol-2-ol

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